Exclusive Intermediate Role in Patented Oxazolidinone Antibacterial Synthesis
In the patent synthesis of oxazolidinone antibacterials, 1-(2,6-difluoro-4-nitrophenyl)-3-methoxyazetidine is the sole exemplified intermediate for introducing the 3-methoxyazetidine C-ring. The patent explicitly describes its conversion to 1-(4-amino-2,6-difluorophenyl)-3-methoxyazetidine via iron-mediated reduction, a step not demonstrated for the 3-fluoro, 3,3-difluoro, or 3-hydroxy analogs in this patent family [1]. Using an alternative 3-substituted azetidine would require re-optimization of the reduction and subsequent carbamate formation steps, introducing significant synthetic risk and potential patent infringement.
| Evidence Dimension | Exemplified synthetic route to advanced oxazolidinone intermediate |
|---|---|
| Target Compound Data | Explicitly used as substrate (0.51 g, 2.1 mmol) in iron/ammonium chloride reduction to yield 1-(4-amino-2,6-difluorophenyl)-3-methoxyazetidine |
| Comparator Or Baseline | 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol (CAS 919300-10-0): not exemplified in the same reduction sequence; 3-fluoro and 3,3-difluoro analogs absent from the patent |
| Quantified Difference | Target compound is the only 3-substituted azetidine explicitly reduced and carried forward to final oxazolidinones in WO2007004049A1 |
| Conditions | Iron metal (0.35 g, 6.3 mmol), NH₄Cl (1.12 g, 21 mmol), EtOH/H₂O (2:1), reflux, 30 min |
Why This Matters
For procurement decisions, this means the compound is a drop-in, patent-validated intermediate; any other analog would require de novo route scouting and may fall outside existing intellectual property protection for the target antibiotic series.
- [1] Patel, M. V. et al. Oxazolidinones containing azetidine as antibacterial agents. WO Patent 2007004049A1, 2007. (see Experimental, lines 348–355) View Source
